molecular formula C21H25N5O3 B2564834 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1208529-32-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

Cat. No. B2564834
CAS RN: 1208529-32-1
M. Wt: 395.463
InChI Key: LEYJGGOCIGKBEY-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to interact with proteins and enzymes, making them useful as drug scaffolds . They have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The structure of benzimidazole-based compounds can be confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .


Chemical Reactions Analysis

Benzimidazole derivatives can inhibit microtubule assembly formation, as suggested by tubulin polymerization assay and immunofluorescence analysis results .


Physical And Chemical Properties Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides, which allows it to interact with proteins and enzymes .

Future Directions

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the development of new benzimidazole derivatives and the exploration of their biological activities could be a promising direction for future research.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJGGOCIGKBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

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